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Compound of Interest

6-Hydroxyisoquinoline-3-
Compound Name:
carboxylic acid

CAS No.: 850305-96-3

Cat. No.: B3288068

Get Quote

Executive Summary

6-Hydroxyisoquinoline-3-carboxylic acid is a specialized heterocyclic building block and a
privileged scaffold in medicinal chemistry. It serves as a critical pharmacophore in the design of
Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, a class of drugs used to treat
renal anemia (e.g., Roxadustat analogs). Its structure mimics the 2-oxoglutarate cofactor
required by iron-dependent dioxygenases, allowing it to chelate the active site Fe(ll) and
competitively inhibit the enzyme.

Beyond HIF stabilization, this compound is the fully aromatic oxidation product of 6-hydroxy-Tic
(1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), a conformationally restricted analogue of
phenylalanine/tyrosine used in peptidomimetics to probe receptor selectivity (e.g., opioid
receptors).

Physicochemical Profile

The following data characterizes the pure compound in its solid state.
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Property Value Notes

Characteristic of conjugated

Appearance Yellow Solid ] o
hydroxy-isoquinolines [1].
] ] High lattice energy due to
Melting Point >250 °C (decomp.)[1] - ]
zwitterionic potential.
- DMSO, MeOH (mod.), dil. Poor solubility in water/DCM
Solubility ]
Base due to 11-stacking.
pKa (Acid) ~3.5 (Predicted) Carboxylic acid moiety.
pKa (Base) ~9.5 (Predicted) Phenolic hydroxyl.
Lipophilic enough for
LogP ~1.3 membrane permeability if
esterified.
Extended conjugation
UV/Vis Amax ~230, 330 nm compared to tetrahydro-

analogs.

Synthetic Methodology

The most robust synthesis of 6-hydroxyisoquinoline-3-carboxylic acid involves the oxidative
aromatization of its tetrahydro- precursor. This approach allows for the retention of
regiochemistry established during the cyclization of m-tyrosine.

Retrosynthetic Analysis

The target molecule is accessed via DDQ-mediated oxidation of Methyl 6-hydroxy-1,2,3,4-
tetrahydroisoquinoline-3-carboxylate, which is itself derived from L-m-Tyrosine via a Pictet-
Spengler cyclization.

Detailed Protocol (Step-by-Step)
Step 1. Pictet-Spengler Cyclization
e Reagents: L-m-Tyrosine, Formaldehyde (37% aq), HCI.
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e Mechanism: Electrophilic aromatic substitution.[2] The hydroxyl group at the meta position of
phenylalanine directs cyclization to the para position (C-6), yielding the 6-hydroxy-Tic core.

e Procedure: Dissolve m-tyrosine in dilute HCI. Add formaldehyde and heat to 60°C for 4
hours. Precipitate the product by adjusting pH to 6.

Step 2: Esterification (Protection)

« Rationale: The zwitterionic amino acid is difficult to oxidize cleanly. Esterification improves
solubility in organic solvents required for the oxidation step.

e Reagents: SOCIz, dry Methanol.[1]

o Procedure: Reflux the crude tetrahydro-acid in MeOH/SOCIz for 12 hours. Evaporate to yield
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride.

Step 3: Oxidative Aromatization (Key Step)

e Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Dichloromethane (DCM) or
Dioxane.

o Protocol [Based on Ref 1]:
o Suspend the methyl ester (1.0 eq) in dry DCM/Dioxane (10 mL/g).
o Add DDQ (2.2 eq) portion-wise at 0°C.
o Allow to warm to Room Temperature (RT) and stir for 4—-6 hours. The reaction turns dark.

o Workup: Filter off the precipitated DDQ-Hz (hydroquinone). Wash the filtrate with sat.
NaHCOs to remove residual acidic byproducts. Dry (NazSOa4) and concentrate.[3]

o Yield: Typically 50-60% of the aromatic ester.

Step 4. Hydrolysis to Target Acid
e Reagents: LiOH (3.0 eq), THF/Water (3:1).

e Protocol:
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Dissolve the aromatic ester in THF/Water.

[e]

o

Add LiOH and stir at RT for 2 hours (monitoring by TLC).

[¢]

Acidify carefully with 1M HCI to pH 3—4.

[¢]

The yellow solid precipitates. Filter, wash with cold water, and dry.

[e]

Final Yield: ~90% for the hydrolysis step.

Synthesis Workflow Diagram
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Caption: Synthetic route from m-Tyrosine to 6-Hydroxyisoquinoline-3-carboxylic acid via
DDQ oxidation.

Medicinal Chemistry Applications
HIF Prolyl Hydroxylase (PHD) Inhibition

The 3-carboxylic acid moiety on the isoquinoline ring, combined with the nitrogen lone pair,
creates a bidentate ligand system capable of chelating the active site Iron (Fe2*) in 2-
oxoglutarate-dependent dioxygenases.

Mechanism: The compound mimics 2-oxoglutarate (2-OG).

» Binding Mode: The carboxylic acid binds the metal in a monodentate or bidentate fashion,
while the isoquinoline nitrogen coordinates to the iron, displacing the water molecule
required for oxygen activation.

e Result: Stabilization of HIF-1qa, leading to increased erythropoietin (EPO) production.

e Relevance: This scaffold is structurally homologous to FG-2216 (I0X3), which uses a 1-
chloro-4-hydroxyisoquinoline core. The 6-hydroxy isomer (CAS 850305-96-3) offers a
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different vector for extending the molecule into the hydrophobic pocket of the PHD enzyme.

Mechanism of Action Diagram
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Caption: Competitive inhibition of PHD2 by the isoquinoline scaffold, preventing HIF-1a
degradation.
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Analytical Validation

To confirm the identity of CAS 850305-96-3 synthesized via the above route, the following NMR
signals are diagnostic (in DMSO-ds) [1]:

e Aromatic Protons:

[¢]

Singlet at ~9.04 ppm (H-1, most deshielded due to proximity to N).

[e]

Singlet at ~8.37 ppm (H-4).

o

Doublet at ~8.01 ppm (H-8).

o

Doublet/Multiplet at ~7.2—7.3 ppm (H-5, H-7).
o Hydroxyl: Broad singlet, exchangeable with D20.
e Carbonyl: ~167 ppm (COOH).

Safety and Handling

e Hazard Class: Irritant (Skin/Eye).

e GHS Label: Warning.[4]

o Storage: Store at -20°C. The compound is stable in solid form but may decarboxylate at
temperatures >200°C. Protect from light, as hydroxyisoquinolines can undergo photo-
oxidation over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. researchgate.net [researchgate.net]
e 2. 3-Methylisoquinolin-6-ol|CAS 696575-22-1|Supplier [benchchem.com]
¢ 3. pdf.benchchem.com [pdf.benchchem.com]

e 4. 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | CLOH11NOS3 | CID 590430 -
PubChem [pubchem.ncbi.nim.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3288068?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

